Product packaging for Dde Biotin-PEG4-Picolyl Azide(Cat. No.:)

Dde Biotin-PEG4-Picolyl Azide

Cat. No.: B11828508
M. Wt: 816.0 g/mol
InChI Key: DCSHIGVYFAFOCE-RHLYCORQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strategic Design of the Chemical Compound's Modular Components

The power of Dde Biotin-PEG4-Picolyl Azide (B81097) lies in the synergy of its four key modular components: the Dde protecting group, a biotin (B1667282) handle, a PEG4 linker, and a picolyl azide reactive group.

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Group: The Dde group serves as a cleavable protecting group. iris-biotech.de It is stable under many standard chemical conditions used in peptide synthesis and bioconjugation but can be selectively removed under mild conditions using hydrazine (B178648). peptide.com This "orthogonal" cleavability is crucial, as it allows for the release of the conjugated biomolecule from biotin after affinity purification, without disrupting other parts of the molecule or the biomolecule itself. iris-biotech.deresearchgate.net The cleavage reaction can often be monitored by spectrophotometry due to the formation of a chromophoric byproduct. iris-biotech.de

Biotin Handle: Biotin (Vitamin B7) is included for its exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin proteins (K_d_ ~ 10⁻¹⁴ M). d-nb.infonih.gov This interaction is widely exploited in biotechnology for affinity purification. nih.gov Once a biomolecule is labeled with the Dde Biotin-PEG4-Picolyl Azide reagent, the biotin handle allows it to be efficiently captured and immobilized on a solid support coated with streptavidin, separating it from a complex mixture. nih.govnih.gov

Picolyl Azide Group: The picolyl azide is the reactive "warhead" of the molecule, used for covalently attaching the probe to a target biomolecule. It is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". nih.govinterchim.com The picolyl moiety, containing a pyridine (B92270) ring, acts as a chelating agent for the copper catalyst. researchgate.netmdpi.com This chelation increases the effective local concentration of the copper catalyst at the reaction site, significantly accelerating the rate of the click reaction compared to non-chelating azides. nih.gov2bscientific.com This allows for faster and more efficient labeling, even at low reactant concentrations, which is highly advantageous for applications in living cells where copper toxicity is a concern. nih.gov

Multifunctional Utility as a Bioconjugation Reagent in Research Contexts

The modular design of this compound makes it a highly versatile tool for bioconjugation, enabling sophisticated experimental workflows that go beyond simple labeling. nih.govresearchgate.net Its primary utility is in "tag-and-release" strategies for the study of biomolecules.

The typical workflow begins with the covalent labeling of a target molecule containing an alkyne group via the picolyl azide's rapid click chemistry reaction. alfa-chemistry.com This is often used in proteomics to tag proteins that have been metabolically or enzymatically engineered to incorporate an alkyne-bearing non-canonical amino acid.

Following labeling, the entire complex, now bearing a biotin tag, can be selectively isolated from a complex biological sample (e.g., a cell lysate) using streptavidin-coated affinity media. nih.gov This step purifies the labeled biomolecule and any interacting partners away from non-labeled contaminants.

Crucially, unlike standard biotin probes that require harsh, denaturing conditions to break the biotin-streptavidin bond, the Dde linker provides a point of controlled cleavage. d-nb.info By treating the immobilized complex with a mild hydrazine solution, the Dde group is cleaved, releasing the captured biomolecule(s) from the affinity support while the biotin tag remains bound to the beads. peptide.com This allows for the recovery of the target biomolecule in its native, unmodified state, ready for downstream analysis such as mass spectrometry or functional assays. d-nb.infolongdom.org This reversible biotinylation strategy minimizes the background of non-specifically bound proteins that can co-elute under harsh conditions, improving the accuracy and sensitivity of proteomic studies. nih.govlongdom.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2055048-42-3
Molecular Formula C₃₈H₅₈N₉O₉S
Molecular Weight 816.99 g/mol
Appearance Light Yellow Solid
Storage Conditions -20°C

Data sourced from multiple chemical suppliers. 001chemical.comconfluore.comaxispharm.com

Table 2: Functional Components and Their Roles

ComponentPrimary FunctionKey Features
Picolyl Azide Bioorthogonal LigationCopper-chelating for accelerated CuAAC reaction rates. nih.govmdpi.com
Biotin Affinity CaptureForms a highly stable complex with streptavidin for efficient purification. d-nb.info
PEG4 Linker Spacer/SolubilizerEnhances water solubility and reduces steric hindrance. axispharm.comprecisepeg.com
Dde Group Cleavable ElementAllows for release of captured molecules under mild hydrazine conditions. iris-biotech.depeptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H57N9O9S B11828508 Dde Biotin-PEG4-Picolyl Azide

Properties

Molecular Formula

C38H57N9O9S

Molecular Weight

816.0 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[3-[[6-(azidomethyl)-3-pyridinyl]amino]-3-oxopropyl]imino-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C38H57N9O9S/c1-38(2)21-30(48)35(31(49)22-38)28(40-11-9-34(51)44-27-8-7-26(42-23-27)24-43-47-39)10-13-53-15-17-55-19-20-56-18-16-54-14-12-41-33(50)6-4-3-5-32-36-29(25-57-32)45-37(52)46-36/h7-8,23,29,32,36,48H,3-6,9-22,24-25H2,1-2H3,(H,41,50)(H,44,51)(H2,45,46,52)/t29-,32-,36-/m0/s1

InChI Key

DCSHIGVYFAFOCE-RHLYCORQSA-N

Isomeric SMILES

CC1(CC(=C(C(=O)C1)C(=NCCC(=O)NC2=CN=C(C=C2)CN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)O)C

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NCCC(=O)NC2=CN=C(C=C2)CN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O)C

Origin of Product

United States

Synthetic Methodologies and Physicochemical Considerations for Research Applications

Advanced Synthetic Strategies for Compound Derivatization

The synthesis of a multi-component molecule like Dde Biotin-PEG4-Picolyl Azide (B81097) requires a carefully planned strategy to ensure high purity and yield. Both solid-phase and solution-phase methodologies can be envisioned for its assembly, each with distinct advantages and challenges.

Alternative Synthesis Routes and Comparative Analysis

In addition to solid-phase synthesis, Dde Biotin-PEG4-Picolyl Azide can be prepared through solution-phase chemistry. This approach, while potentially more demanding in terms of purification, offers greater flexibility in terms of reaction scale and the use of a wider range of solvents and reagents.

A convergent solution-phase synthesis could involve the independent synthesis of three key fragments: a Dde-protected biotin (B1667282), an amino-PEG4-OH spacer, and a picolyl azide derivative with a reactive group for coupling. These fragments would then be coupled sequentially to assemble the final molecule. For example, the Dde-biotin could be activated as an N-hydroxysuccinimide (NHS) ester and reacted with the amino group of the PEG spacer. The resulting alcohol could then be functionalized and coupled to the picolyl azide moiety.

Purification in solution-phase synthesis typically relies on chromatographic techniques such as flash column chromatography, which can be time-consuming but allows for the isolation of highly pure material.

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Purity of Final ProductHigh, due to efficient removal of excess reagentsVariable, dependent on chromatographic purification
Overall YieldGenerally lower due to multiple steps on a solid supportPotentially higher, especially for large-scale synthesis
ScalabilityCan be challenging to scale upMore readily scalable
Time EfficiencyFaster for library synthesis and purificationCan be more time-consuming due to purification steps
Reagent UsageOften requires excess reagentsMore stoichiometric use of reagents is possible

Rigorous Characterization Techniques for Structural Integrity and Purity in Research

The unambiguous confirmation of the chemical structure and purity of this compound is paramount for its reliable application in research. A combination of spectroscopic and chromatographic methods is employed for this purpose.

Spectroscopic and Chromatographic Validation (e.g., Mass Spectrometry, NMR Spectroscopy, High-Performance Liquid Chromatography)

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular weight of this compound. The experimentally determined monoisotopic mass should be in close agreement with the calculated theoretical mass. Electrospray ionization (ESI) is a commonly used technique for the analysis of such polar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure of the compound. The ¹H NMR spectrum would be expected to show characteristic signals for the protons of the biotin moiety, the repeating ethylene (B1197577) glycol units of the PEG spacer, the Dde group, and the aromatic protons of the picolyl ring. The integration of the proton signals can provide information on the relative number of protons in different parts of the molecule, further confirming its structure.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. Reversed-phase HPLC using a C18 column is typically employed, with a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of a modifier like trifluoroacetic acid (TFA). The purity is determined by integrating the area of the main product peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is generally required for most research applications.

TechniqueExpected Results for this compound
High-Resolution Mass Spectrometry (HRMS)[M+H]⁺ calculated for C₃₈H₅₈N₉O₉S⁺: 816.4075; found: 816.40XX (within 5 ppm)
¹H NMR Spectroscopy (illustrative chemical shifts in ppm)~8.5-7.5 (aromatic protons of picolyl ring), ~4.5 (protons of biotin ring), ~3.6 (protons of PEG spacer), ~2.5 (protons of Dde group), ~1.5 (aliphatic protons)
¹³C NMR Spectroscopy (illustrative chemical shifts in ppm)~170-160 (carbonyl carbons), ~150-120 (aromatic carbons), ~70 (carbons of PEG spacer), ~60-20 (aliphatic carbons)
High-Performance Liquid Chromatography (HPLC)Single major peak with purity ≥95%

Bioorthogonal Reactivity and Click Chemistry Mechanistic Studies

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanistic Insights

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency and specificity. The incorporation of a picolyl azide (B81097) moiety in Dde Biotin-PEG4-Picolyl Azide significantly enhances the performance of this reaction, particularly in demanding biological contexts.

Role of the Picolyl Azide Moiety in Reaction Kinetics and Catalyst Concentration Optimization

The picolyl azide group contains a pyridine (B92270) ring positioned adjacent to the azide, which acts as a chelating ligand for the copper(I) catalyst. This chelation effect increases the local concentration of the copper catalyst at the site of the reaction, thereby accelerating the cycloaddition. acs.orgnih.gov This phenomenon, known as chelation-assisted CuAAC, leads to a dramatic enhancement in reaction kinetics compared to conventional, non-chelating alkyl or benzyl azides. nih.gov

Research has demonstrated that this kinetic enhancement allows for a significant reduction in the required copper catalyst concentration, which is a critical factor for biocompatibility. frontiersin.org High concentrations of copper can be toxic to living cells, primarily through the generation of reactive oxygen species (ROS). nih.gov By utilizing the picolyl azide's chelating ability, effective labeling can be achieved with copper concentrations as low as 10–50 µM, minimizing cellular toxicity. nih.govfrontiersin.orgnih.gov The combination of a picolyl azide with copper-stabilizing ligands, such as tris(hydroxypropyltriazolylmethyl)amine (THPTA) or tris(3-hydroxypropyltriazolylmethyl)amine (BTTAA), further improves reaction rates and biocompatibility. nih.govnih.gov The picolyl azide's rate enhancement can be so significant that it surpasses the effect of switching between different generations of ligands. mit.edu

The following table summarizes the enhanced reaction yields of a picolyl azide derivative compared to a conventional azide at a low copper concentration, illustrating the potency of the chelation-assisted mechanism.

Azide TypeProduct Yield after 10 min (%)Product Yield after 30 min (%)
Conventional Benzyl Azide00
Picolyl Azide~38~81

Table 1. Comparison of CuAAC reaction yields between a conventional benzyl azide and a picolyl azide derivative. Reactions were conducted with 10 µM CuSO₄ and no additional Cu(I) ligand, demonstrating the intrinsic rate enhancement provided by the picolyl moiety. Data adapted from Uttamapinant et al., 2012. nih.gov

Enhancement of Reaction Efficiency in Complex Biological Mixtures

The accelerated kinetics of chelation-assisted CuAAC are particularly advantageous for labeling biomolecules in complex biological environments, such as cell lysates or on the surface of living cells. nih.gov In these settings, the target molecule is often present at a low concentration amidst a vast excess of other biological components. The ability of the picolyl azide to expedite the reaction allows for efficient labeling before the probe is degraded or nonspecifically sequestered.

Studies have shown that using a picolyl azide for labeling proteins on live cells can increase the specific signal by as much as 25-fold compared to using a conventional azide under the same conditions. nih.gov This robust performance enables the sensitive detection of metabolically labeled proteins and RNAs within fixed cells, providing a clearer signal-to-noise ratio. nih.gov The enhanced efficiency means that lower concentrations of the labeling reagent can be used, reducing potential background signal and cellular perturbation.

The table below illustrates the significant signal enhancement achieved on live cells by using a picolyl azide compared to a standard alkyl azide, even when the copper concentration is drastically reduced.

Azide Used for LabelingCuSO₄ Concentration (µM)LigandRelative Labeling Signal (Fold-Increase over Alkyl Azide at 100 µM Cu)
Alkyl Azide100THPTA1.0
Picolyl Azide100THPTA~15.0
Picolyl Azide40THPTA~10.0
Picolyl Azide10THPTA~1.6

Table 2. Quantitative comparison of labeling signals on live cells. A picolyl azide derivative provides a stronger signal than a conventional alkyl azide, even at a 10-fold lower copper concentration. Data adapted from Uttamapinant et al., 2012. nih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Alkyne-Containing Molecules

To circumvent the cellular toxicity associated with the copper catalyst in CuAAC, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed as a copper-free alternative. nih.gov This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide without the need for a catalyst. medchemexpress.com this compound is compatible with this methodology and can react with molecules containing these strained alkyne groups. medchemexpress.com

Evaluation of Copper-Free Click Chemistry Compatibility in Sensitive Biological Systems

SPAAC is generally considered more biocompatible than CuAAC for applications in living systems due to the absence of the copper catalyst. nih.gov This makes it a valuable tool for long-term imaging studies or in biological systems that are particularly sensitive to copper-induced toxicity. However, the bioorthogonality of SPAAC is not absolute. A significant drawback is the potential for strained alkynes to undergo side reactions with nucleophiles, particularly thiols present in cysteine residues of proteins. frontiersin.orgacs.orgresearchgate.net This "thiol-yne" addition can lead to azide-independent labeling, resulting in background signal and reduced specificity, which can limit the sensitivity of assays based on SPAAC. acs.orgru.nl

While the picolyl moiety is primarily designed to enhance CuAAC, the azide group itself is fully capable of participating in SPAAC. The choice between CuAAC and SPAAC for a given experiment therefore involves a trade-off between reaction kinetics and potential side reactions. For applications demanding the highest biocompatibility and where potential off-target thiol reactions can be controlled or are minimal, SPAAC with this compound offers a viable copper-free labeling strategy.

Comparative Analysis of Bioorthogonal Ligation Strategies Utilizing the Compound

When utilizing this compound, the choice between CuAAC and SPAAC depends on the specific biological question and experimental context.

Chelation-Assisted CuAAC stands out for its superior reaction kinetics and higher sensitivity. nih.gov The rate of the picolyl azide-alkyne reaction in the presence of low micromolar concentrations of copper is significantly faster than even the most reactive strained cyclooctynes used in SPAAC. nih.gov This makes it the preferred method for applications requiring rapid labeling, high efficiency, or the detection of low-abundance targets. nih.govnih.gov The development of highly effective, water-soluble copper ligands like BTTAA, used in conjunction with picolyl azides, has created highly optimized and biocompatible CuAAC protocols that yield excellent results in cellular labeling. nih.govmit.edu

SPAAC , on the other hand, offers the advantage of being completely copper-free, which is crucial for sensitive biological systems where even low levels of copper toxicity are a concern. nih.gov However, this comes at the cost of slower reaction kinetics compared to optimized CuAAC and a notable risk of off-target reactions with thiols, which can compromise specificity. frontiersin.orgacs.orgnih.gov

In direct comparisons, chelation-assisted CuAAC has been shown to be a more sensitive and specific labeling method than SPAAC. For instance, in proteomics studies, CuAAC resulted in the identification of a greater number of modified proteins with higher accuracy compared to SPAAC, which exhibited higher background signals. nih.gov Similarly, for cell surface labeling, optimized CuAAC with a picolyl azide was found to be a far more sensitive method than SPAAC using a dibenzocyclooctyne. nih.gov

The following table provides a comparative overview of the key features of these two ligation strategies.

FeatureChelation-Assisted CuAAC with Picolyl AzideSPAAC with Strained Alkyne
CatalystCopper(I)None (Copper-free)
Reaction KineticsVery fast (kobs of 10–100 M-1s-1)Slower (kobs ~1 M-1s-1 for fast cyclooctynes)
BiocompatibilityGood with low Cu (10-50 µM) and protective ligandsExcellent, but potential for off-target reactions
SpecificityHighModerate (potential for thiol-yne side reactions)
SensitivityVery highLower than optimized CuAAC

Table 3. Comparative analysis of chelation-assisted CuAAC and SPAAC for bioorthogonal ligation. Data adapted from Uttamapinant et al., 2012 and Wang et al., 2017. nih.govnih.gov

Biotin Streptavidin Affinity Systems and Reversible Biotinylation Dynamics

Fundamental Principles of Biotin-Streptavidin Interactions for Biomolecular Capture

The interaction between biotin (B1667282) (a B vitamin) and streptavidin (a protein isolated from the bacterium Streptomyces avidinii) is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. revvity.comexcedr.come-proteins.comnih.gov This remarkably high affinity forms the basis of numerous applications in biotechnology for capturing and detecting biomolecules. excedr.comrockland.com

This robust interaction is harnessed for biomolecular capture by first labeling a molecule of interest (e.g., a protein, DNA fragment, or other ligand) with biotin. The Dde Biotin-PEG4-Picolyl Azide (B81097) molecule facilitates this labeling through its picolyl azide group, which can react with alkyne-modified biomolecules via "click chemistry". broadpharm.commedchemexpress.com Once biotinylated, the target molecule can be efficiently isolated from a complex mixture by introducing streptavidin that is immobilized on a solid support, such as agarose (B213101) or magnetic beads. nih.govnih.gov The high specificity of the biotin-streptavidin bond ensures that only the biotinylated molecules are captured, while non-target molecules are washed away. nih.gov

FeatureDescriptionReference
Binding Partners Biotin (Vitamin B7) and Streptavidin (protein from Streptomyces avidinii) rockland.com
Affinity (Kd) ~10⁻¹⁴ to 10⁻¹⁵ M; one of the strongest non-covalent bonds known revvity.comnih.gov
Stoichiometry Tetrameric streptavidin binds four biotin molecules revvity.comexcedr.com
Stability Resistant to high temperature, extreme pH, and denaturing agents revvity.com
Application Used for purification, detection, and immobilization of biomolecules e-proteins.comrockland.com

Dde Protecting Group as a Chemically Cleavable Linker for Controlled Release

While the strength of the biotin-streptavidin interaction is advantageous for capture, it presents a significant challenge for the recovery of the captured molecule in its native state. Elution often requires harsh denaturing conditions that destroy the biological activity of the target. excedr.com Dde Biotin-PEG4-Picolyl Azide overcomes this limitation by incorporating a chemically cleavable linker based on the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group. axispharm.comiris-biotech.de

The Dde group is stable under a variety of conditions, including those used in standard peptide synthesis protocols (e.g., stable to piperidine (B6355638) and trifluoroacetic acid). creative-peptides.comiris-biotech.de However, it can be selectively cleaved under very mild conditions, specifically through the use of hydrazine (B178648) or hydroxylamine. axispharm.comiris-biotech.deiris-biotech.de In the context of this compound, the Dde linker is positioned between the biotin moiety and the picolyl azide group. This strategic placement means that after the biotinylated target is captured by streptavidin, the application of a hydrazine solution cleaves the linker, releasing the target molecule from the biotin and the streptavidin-coated support. broadpharm.comcd-bioparticles.net This allows for the recovery of the target biomolecule under conditions that preserve its structural integrity and function.

The cleavage of the Dde group is achieved through a nucleophilic attack by hydrazine (N₂H₄). The reaction proceeds via a transamination mechanism that results in the release of the protected amine (the target molecule) and the formation of a stable heterocyclic byproduct from the Dde group. iris-biotech.deresearchgate.net

Optimizing the reaction conditions is crucial for achieving high cleavage efficiency without compromising the integrity of the released biomolecule. Several factors influence the rate and completeness of the cleavage.

Hydrazine Concentration: A common concentration used for Dde cleavage is a 2% (v/v) solution of hydrazine in an organic solvent like dimethylformamide (DMF). creative-peptides.comnih.gov

Reaction Time and Temperature: The reaction is typically carried out at room temperature, with incubation times ranging from a few minutes to an hour. nih.govresearchgate.net For instance, some protocols specify two 4-minute incubations, while others suggest a single 60-minute incubation at 40°C. nih.govresearchgate.net

Solvent System: The choice of solvent can impact the reaction. While DMF is common, other systems like a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH) have also been used successfully. researchgate.net

pH: The cleavage is often performed in a buffered aqueous solution to maintain a stable pH. iris-biotech.de

The progress of the cleavage can sometimes be monitored spectrophotometrically due to the formation of a chromophoric byproduct. iris-biotech.deiris-biotech.de

ParameterTypical ConditionNotesReference
Cleavage Reagent Hydrazine (N₂H₄) or Hydrazine hydrate (B1144303) (NH₂NH₂·H₂O)Hydroxylamine can also be used. axispharm.comresearchgate.net
Concentration 2% (v/v)Higher concentrations (e.g., 4%) have also been reported. creative-peptides.comnih.gov
Solvent Dimethylformamide (DMF)Tetrahydrofuran/Methanol (THF/MeOH) is another option. creative-peptides.comresearchgate.net
Temperature Room Temperature to 40°CHigher temperatures can increase reaction rate. nih.gov
Time 3 minutes to 1 hourOften performed in short, repeated incubations. nih.govresearchgate.net

The use of a cleavable linker like Dde has significant implications for downstream analytical methods, particularly those involving mass spectrometry (MS) for peptide identification and sequencing. nih.gov When the Dde linker is cleaved, it leaves behind a small chemical remnant or "mass tag" on the target molecule. nih.gov This modification must be accounted for during data analysis.

For example, in a proteomics experiment where biotinylated peptides are captured and then released by Dde cleavage, the released peptides will have a slightly different mass than their native counterparts. This mass shift must be specified as a variable modification in the database search parameters to ensure correct peptide identification. nih.gov

The fragmentation pattern of the peptide in tandem mass spectrometry (MS/MS) can also be affected. The location of the modification on a specific amino acid residue (e.g., on the ε-amino group of lysine) can be determined by analyzing the resulting b- and y-ion series in the MS/MS spectrum. nih.govcreative-proteomics.com The presence of the remnant on fragment ions allows for unambiguous localization of the original biotinylation site. nih.gov Studies have shown that peptides modified with the Dde remnant can be confidently identified using various fragmentation methods, including collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD). nih.gov Interestingly, the chromatographic retention time of Dde-cleaved peptides is often very similar to that of the non-modified peptides, which can add another layer of confidence to their identification. nih.gov

Analytical TechniqueImpact of Dde CleavageConsiderationsReference
Mass Spectrometry (MS) A defined mass remnant is left on the peptide after cleavage.This mass shift must be included as a variable modification in database searches. nih.gov
Tandem MS (MS/MS) Fragmentation patterns (b- and y-ions) can be used to pinpoint the exact site of modification.The remnant's effect on fragmentation needs to be considered for accurate sequencing. nih.govcreative-proteomics.com
Liquid Chromatography (LC) Minimal change in retention time compared to the unmodified peptide.Facilitates identification by correlating with unmodified peptide data. nih.gov

Efficiency and Specificity Considerations in Affinity Capture and Elution Methodologies

The efficiency and specificity of the entire workflow, from capture to elution, are paramount for obtaining high-quality results. The biotin-streptavidin system itself offers very high specificity due to the low number of endogenously biotinylated proteins in most cells, which reduces background binding. nih.gov

The primary advantage of using a cleavable linker system like this compound is the vast improvement in elution efficiency under mild, non-denaturing conditions. nih.gov Traditional methods to elute from streptavidin are often inefficient or destructive.

Elution MethodPrincipleEfficiency/ConditionsDisadvantagesReference
Denaturing Conditions Boiling, extreme pH, or denaturants (e.g., SDS)High efficiency but denatures both streptavidin and the target protein.Target protein loses biological activity. excedr.com
Competitive Elution High concentration of free biotin or biotin analogs (e.g., desthiobiotin)Very slow and often incomplete due to the extremely high affinity of the biotin-streptavidin bond.Low recovery of target molecules. fishersci.ie
Modified Avidin (B1170675) Use of monomeric or modified avidin with lower biotin affinity.Allows for milder elution but may have lower capture efficiency.Reduced binding strength can lead to loss of target during wash steps. nih.gov
Cleavable Linker (Dde) Chemical cleavage of the linker between biotin and the target.High efficiency (>95%) under mild, non-denaturing conditions (e.g., 2% hydrazine).Requires an additional chemical step; leaves a small mass remnant. nih.gov

The inclusion of a PEG4 (polyethylene glycol) spacer in the this compound molecule also contributes to efficiency. The hydrophilic PEG spacer increases the aqueous solubility of the reagent and the resulting biotinylated conjugate. broadpharm.comcd-bioparticles.net Furthermore, it acts as a flexible arm that extends the biotin moiety away from the target molecule, minimizing steric hindrance and improving its accessibility to the binding pocket of streptavidin. revvity.com The picolyl azide component is designed to accelerate the copper-catalyzed click chemistry reaction, leading to more efficient and rapid conjugation to alkyne-containing biomolecules. broadpharm.com

Advanced Research Applications in Proteomics and Chemical Biology

Biomolecule Labeling and Functionalization Strategies

The design of Dde Biotin-PEG4-Picolyl Azide (B81097) allows for versatile strategies in biomolecule labeling. The picolyl azide group serves as a highly efficient handle for conjugation to alkyne-modified molecules via click chemistry. This bioorthogonal reaction is specific and can be performed in complex biological mixtures with high yield. frontiersin.orgorganic-chemistry.org The presence of a copper-chelating picolyl group enhances the reaction kinetics, permitting the use of lower copper concentrations, which improves biocompatibility in living systems. nih.govvectorlabs.com

Protein Biotinylation and Enrichment Methodologies

A primary application of Dde Biotin-PEG4-Picolyl Azide is the biotinylation of proteins for affinity purification. iris-biotech.de In this methodology, target proteins are first metabolically, enzymatically, or chemically modified to introduce an alkyne group. The alkyne-tagged proteins are then covalently labeled with this compound through the rapid picolyl azide-alkyne click reaction.

Once biotinylated, the proteins of interest can be selectively captured from complex cellular lysates using streptavidin-coated beads. A key advantage of this reagent is the Dde cleavable linker. vectorlabs.com While the biotin-streptavidin interaction is extremely strong, requiring harsh conditions for dissociation that often co-purify non-specific binders, the Dde linker can be selectively broken. nih.gov Treatment with a 2% aqueous hydrazine (B178648) solution gently releases the captured proteins from the streptavidin support, leaving the biotin (B1667282) tag behind. vectorlabs.comiris-biotech.de This mild elution process significantly reduces background contamination and improves the specificity of protein enrichment, facilitating more accurate downstream analysis by mass spectrometry. iris-biotech.denih.gov

Nucleic Acid and Metabolite Tagging in Cellular Systems

The utility of this compound extends beyond proteins to other classes of biomolecules, including nucleic acids and metabolites. nih.govacs.org Cellular processes can be probed by introducing alkyne-modified precursors that are incorporated into newly synthesized biomolecules. For example, metabolic labeling with alkyne-containing nucleosides like Ethynyluridine (EU) allows for the tagging of newly transcribed RNA.

Following incorporation, the alkyne-modified RNA can be tagged with this compound. The enhanced reaction rate afforded by the picolyl azide is particularly advantageous for detecting low-abundance transcripts or when working with limited sample material. nih.govvectorlabs.com The subsequent enrichment on streptavidin beads and mild elution via Dde cleavage enables the isolation and analysis of newly synthesized RNA populations, providing insights into dynamic gene expression.

Integration into Comprehensive Proteomics Workflows

The unique features of this compound make it highly suitable for integration into sophisticated proteomics workflows designed to study dynamic cellular processes. These methods often rely on the ability to specifically tag, enrich, and identify subsets of proteins from the entire proteome.

Enrichment and Identification of Newly Synthesized Proteins (e.g., BONCAT)

Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique for identifying proteins synthesized within a specific timeframe. nih.govmpg.de In a variation of this workflow, cells are cultured with an alkyne-containing amino acid analogue, such as Homopropargylglycine (Hpg), which is incorporated into newly synthesized proteins in place of methionine. nih.gov

Cellular lysates containing these alkyne-labeled proteins are then treated with this compound. The picolyl azide reacts efficiently with the Hpg-modified proteins, attaching the cleavable biotin tag. nih.gov This enables the selective enrichment of the newly synthesized proteome for subsequent identification by mass spectrometry.

BONCAT Workflow StepDescription
1. Metabolic Labeling Cells are incubated with an alkyne-containing non-canonical amino acid (e.g., Hpg) which is incorporated into proteins during active translation. nih.gov
2. Cell Lysis Cells are harvested and lysed to release the total proteome, including the alkyne-tagged newly synthesized proteins.
3. Click Chemistry The lysate is reacted with this compound. The picolyl azide selectively conjugates the cleavable biotin tag to the alkyne-modified proteins. broadpharm.com
4. Streptavidin Enrichment The biotinylated proteins are captured from the complex mixture using streptavidin-coated affinity beads.
5. Mild Elution The captured proteins are released from the beads by cleaving the Dde linker with 2% hydrazine, leaving behind non-specifically bound proteins. vectorlabs.comiris-biotech.de
6. Mass Spectrometry The enriched, newly synthesized proteins are identified and quantified using mass spectrometry.

Mapping Post-Translational Modifications with Chemically Cleavable Tags (e.g., O-GlcNAc)

This compound has proven instrumental in mapping post-translational modifications (PTMs), such as O-linked N-acetylglucosamine (O-GlcNAc). iris-biotech.deprecisepeg.com O-GlcNAcylation is a dynamic nutrient-sensitive modification implicated in many cellular processes, but its study is challenging due to its labile nature. frontiersin.org

In a common method, O-GlcNAc-modified proteins are enzymatically treated with a mutant galactosyltransferase that transfers an alkyne-bearing sugar onto the O-GlcNAc sites. These alkyne handles are then tagged with this compound via click chemistry. The resulting biotinylated glycoproteins or glycopeptides can be enriched and subsequently released under mild conditions for precise site identification by mass spectrometry. vectorlabs.comiris-biotech.de This cleavable tag strategy is crucial for confidently mapping the sites of this important PTM. iris-biotech.de

Development of PROTAC Linkers for Targeted Protein Degradation Research

Beyond its use as a labeling reagent, this compound also serves as a versatile building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). glpbio.commedchemexpress.cominvivochem.com PROTACs are bifunctional molecules that induce the degradation of a specific target protein by linking it to an E3 ubiquitin ligase. glpbio.cominvivochem.com

The structure of a PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. This compound functions as a PEG-based PROTAC linker. glpbio.commedchemexpress.com Its components offer several advantages in PROTAC development:

The PEG4 spacer provides a flexible and hydrophilic linkage of appropriate length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The azide group serves as a reactive handle for click chemistry, allowing for the modular and efficient assembly of the PROTAC molecule by conjugating it to an alkyne-modified ligand. medchemexpress.com

The biotin and cleavable Dde functionalities can be utilized as analytical tools during the development and characterization of PROTACs, enabling affinity-based purification or detection of the molecule or its intermediates.

By providing a chemically tractable and functionalizable core, this compound contributes to the expanding field of targeted protein degradation, a promising therapeutic modality.

Optimization of Linker Length, Shape, and Attachment Points in PROTAC Design

The chemical compound this compound serves as a versatile tool in the design of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules engineered to degrade specific target proteins within a cell. glpbio.cominvivochem.com A PROTAC molecule is composed of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. invivochem.comprecisepeg.com The linker component is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties and biological activity. explorationpub.comnih.gov

The structure of this compound is specifically designed to function as a PROTAC linker. glpbio.commedchemexpress.com The polyethylene (B3416737) glycol (PEG) portion of the molecule, specifically a tetra-ethylene glycol (PEG4) chain, plays a crucial role in optimizing the linker's characteristics. precisepeg.comexplorationpub.com The length, composition, and flexibility of the linker are paramount for the successful formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

If a linker is too short, it can lead to steric hindrance, preventing the two proteins from binding simultaneously. explorationpub.com Conversely, an overly long linker may not effectively bring the target protein and the E3 ligase into the close proximity required for the ubiquitination process to occur. explorationpub.com The PEG4 linker in this compound offers a defined length and inherent flexibility. PEG linkers are commonly used in PROTAC design to systematically vary the distance between the two ends of the molecule, allowing researchers to fine-tune the spatial orientation for optimal ternary complex formation. precisepeg.comnih.gov The hydrophilic nature of the PEG chain also improves the solubility of the resulting PROTAC molecule in aqueous media, which can enhance cell permeability and bioavailability. precisepeg.combroadpharm.com

The attachment points of the linker to the two ligands are also a key consideration in PROTAC design. The picolyl azide group on this compound provides a reactive handle for this purpose. It facilitates the connection to a ligand using "click chemistry," a highly efficient and specific bioorthogonal reaction. medchemexpress.combroadpharm.com This modular approach allows for the rapid assembly of libraries of PROTACs with variations in linker length, composition, or attachment site, which is essential for optimizing degradation efficiency. nih.gov

Table 1: Key Features of the Linker Component in PROTAC Design

FeatureImportance in PROTAC DesignContribution of this compound
Length Critical for forming a stable ternary complex; avoids steric clash while ensuring proximity for ubiquitination. explorationpub.comProvides a PEG4 linker of a specific, well-defined length. glpbio.commedchemexpress.com
Flexibility Allows the PROTAC to adopt a conformation that facilitates the protein-protein interaction between the target and the E3 ligase. precisepeg.comThe PEG chain offers significant conformational flexibility. precisepeg.com
Solubility Affects the PROTAC's overall physicochemical properties, including cell permeability and bioavailability. precisepeg.comThe hydrophilic PEG spacer improves solubility in aqueous environments. precisepeg.combroadpharm.com
Attachment Enables modular synthesis and optimization of the PROTAC structure. nih.govThe picolyl azide group allows for efficient and specific conjugation via click chemistry. medchemexpress.combroadpharm.com

Utilization in Molecular Probes and Imaging Techniques for Biological Systems

This compound is a multifunctional reagent that is widely used to create molecular probes for the detection, isolation, and imaging of biomolecules in complex biological systems. broadpharm.comcd-bioparticles.net Its utility stems from the unique combination of its four key components: a picolyl azide, a PEG4 spacer, a biotin tag, and a cleavable Dde moiety.

The picolyl azide group is an alkyne-reactive handle used for bioorthogonal labeling. sigmaaldrich.com It allows the probe to be covalently attached to biomolecules that have been metabolically or synthetically functionalized with an alkyne group. This reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is highly specific and can be performed in biological environments with minimal side reactions. wordpress.comfrontiersin.orgacs.org The picolyl azide structure is particularly advantageous as it contains a copper-chelating motif, which significantly accelerates the rate of the CuAAC reaction. broadpharm.combroadpharm.com This enhancement allows for the use of lower copper catalyst concentrations, which reduces cellular toxicity and makes the reagent highly suitable for live-cell imaging applications. sigmaaldrich.combroadpharm.com

Once the probe is attached to its target, the biotin moiety functions as a high-affinity purification tag. Biotin binds with exceptional specificity to avidin (B1170675) or streptavidin proteins, which can be immobilized on beads for affinity purification or conjugated to fluorophores for imaging. broadpharm.com This allows for the selective capture and enrichment of labeled biomolecules from complex mixtures like cell lysates. vectorlabs.com

A critical feature of this compound is the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group, which acts as a cleavable linker. broadpharm.comcd-bioparticles.net After the biotinylated biomolecules have been captured by streptavidin, they can be released under mild conditions using a 2% aqueous hydrazine solution. sigmaaldrich.comvectorlabs.com This cleavability is crucial for proteomics applications, such as the identification of newly synthesized proteins. nih.gov By releasing the captured proteins from the streptavidin beads, it dramatically reduces the background of non-specifically bound proteins, leading to more accurate and in-depth profiling of cellular processes. nih.gov

Table 2: Functional Components and Applications in Molecular Probing

ComponentFunctionApplication
Picolyl Azide Alkyne-reactive group for bioorthogonal conjugation. broadpharm.comCovalent labeling of alkyne-modified proteins, glycans, or nucleic acids in vitro and in vivo. wordpress.comnih.gov
Biotin High-affinity tag for streptavidin binding. vectorlabs.comAffinity purification, enrichment, and detection of labeled biomolecules. vectorlabs.com
Dde Linker Hydrazine-cleavable moiety. cd-bioparticles.netvectorlabs.comRelease of captured biomolecules from streptavidin, reducing non-specific background in proteomics. nih.gov
PEG4 Spacer Hydrophilic spacer arm. broadpharm.comImproves solubility of the probe and the labeled biomolecule in aqueous solutions. cd-bioparticles.netbroadpharm.com

Methodological Considerations and Optimization in Research Protocols

Optimization of Bioconjugation Reaction Conditions for Minimizing Non-Specific Binding

Dde Biotin-PEG4-Picolyl Azide (B81097) is designed for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The picolyl azide moiety is a key feature, as it contains a copper-chelating group that accelerates the reaction. nih.govbroadpharm.comwordpress.com This rate enhancement allows for successful bioconjugation using significantly lower concentrations of copper catalyst, which is crucial for minimizing cytotoxicity and non-specific binding in living cells and complex biological lysates. nih.govnih.govfrontiersin.org

Optimizing the reaction involves balancing several components to achieve high efficiency while keeping non-specific interactions low. Key parameters for optimization include the concentration of the copper catalyst, the choice and concentration of the copper-chelating ligand, and incubation times.

Copper Concentration: The inherent reactivity of the picolyl azide enables a reduction in the required copper sulfate (B86663) (CuSO₄) concentration, often to as low as 10–50 µM for live-cell labeling, compared to higher concentrations needed for standard azides. nih.govnih.govfrontiersin.org This is a primary strategy for reducing non-specific binding, as excess free copper can lead to protein precipitation and off-target reactions. thermofisher.com

Accelerating Ligands: The reaction rate and specificity are further enhanced by the addition of copper(I)-stabilizing ligands. Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common, but newer-generation ligands like BTTAA have been shown to work synergistically with picolyl azides to provide the fastest and most biocompatible version of CuAAC to date. nih.govinterchim.com The combination of a chelating azide and an accelerating ligand can increase specific protein signals by as much as 25-fold compared to non-chelating azides. nih.gov

Reaction Buffers and Additives: The choice of buffer and additives is critical. For instance, a Tris-buffered saline (TBS) at pH 7.4 is often used. thermofisher.com Additives can be included to moderate the amount of free copper, further reducing its deleterious effects without sacrificing reaction efficiency. thermofisher.com

Incubation Time: The accelerated kinetics provided by the picolyl azide group can significantly shorten required incubation times. nih.govresearchgate.net Shorter incubations reduce the opportunity for the probe to bind non-specifically to cellular components or surfaces. researchgate.net

Optimization is an empirical process, and the ideal conditions are sample-dependent. thermofisher.com A systematic titration of copper and ligand concentrations is recommended to find the optimal balance between reaction efficiency and minimal non-specific binding for each specific application.

Table 1: Comparison of Optimized CuAAC Reaction Conditions
ParameterStandard Azide ConditionsPicolyl Azide ConditionsRationale for Optimization
Copper (CuSO₄) Concentration100 µM - 1 mM10 µM - 100 µM nih.govReduces cytotoxicity and non-specific metal-protein interactions. thermofisher.com
Accelerating LigandTHPTA, TBTABTTAA, THPTA nih.govSynergizes with picolyl azide to maximize reaction rate and biocompatibility. nih.govfrontiersin.org
Incubation Time30 min - 2 hours5 min - 30 min nih.govMinimizes time for non-specific binding to occur. researchgate.net
Achieved SignalBaselineUp to 25-fold increase nih.govHigher efficiency leads to stronger specific signal over background.

Role of the PEG4 Spacer in Enhancing Solubility, Biocompatibility, and Reducing Steric Hindrance

The polyethylene (B3416737) glycol (PEG) spacer is a critical component of the Dde Biotin-PEG4-Picolyl Azide molecule, imparting several beneficial properties essential for its function in biological systems. chempep.combroadpharm.com PEGylation, the covalent attachment of PEG chains, is a widely used strategy to improve the physicochemical properties of biomolecules. nih.govresearchgate.netnih.gov

Improved Biocompatibility: PEG is well-known for its biocompatibility, being non-toxic and eliciting minimal immune responses. chempep.comnih.govnih.gov The PEG chain forms a hydration shell around the molecule, which can mask it from recognition by the immune system and reduce non-specific interactions with proteins. chempep.comnih.gov This "stealth" property is crucial for applications in live cells or in vivo.

Reduction of Steric Hindrance: The flexible, linear PEG4 spacer physically separates the biotin (B1667282) and picolyl azide functional groups. precisepeg.compurepeg.com This separation is critical for minimizing steric hindrance, ensuring that both ends of the molecule can function independently and efficiently. For instance, after the azide has reacted with its target, the PEG spacer extends the biotin moiety away from the surface of the labeled biomolecule. This increased accessibility allows for more efficient and robust binding by streptavidin or avidin (B1170675), which are large proteins, thereby improving detection sensitivity. cd-bioparticles.netpurepeg.com

Table 2: Physicochemical Contributions of the PEG4 Spacer
PropertyMechanismBenefit in Research Protocols
SolubilityHydrophilic ethylene (B1197577) oxide units form hydrogen bonds with water. chempep.comPrevents aggregation of labeled biomolecules; allows for reactions in aqueous buffers. rsc.orgaxispharm.com
BiocompatibilityCreates a hydration shell, masking the molecule from immune recognition and protein adsorption. chempep.comnih.govMinimally perturbs biological systems; suitable for live-cell applications. chempep.comcd-bioparticles.net
Steric Hindrance ReductionActs as a flexible, extended linker between functional moieties. precisepeg.comImproves accessibility of the biotin tag for detection by streptavidin/avidin. cd-bioparticles.netpurepeg.com

Strategies for Minimizing Background and Enhancing Signal-to-Noise Ratio in Complex Biological Matrices

A high signal-to-noise ratio is paramount for the unambiguous detection of target molecules, especially in complex samples like cell lysates or tissues which contain numerous components that can cause background signal. moleculardevices.com Several strategies can be employed to minimize background and enhance the signal-to-noise ratio when using this compound.

Effective Blocking: Before introducing the biotinylated probe or detection reagents, it is essential to block non-specific binding sites on solid supports (e.g., microplates, beads) and within the biological sample itself. nih.gov Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or commercially formulated blocking buffers. bio-techne.com In tissues that express high levels of endogenous biotin, such as the liver and kidney, a sequential avidin/biotin blocking step is necessary to prevent streptavidin-based detection reagents from binding to these endogenous molecules. bio-techne.com

Optimized Washing Steps: Rigorous and optimized washing steps are critical for removing unbound and non-specifically bound reagents. researchgate.net The composition of the wash buffer can be fine-tuned; for example, the inclusion of a non-ionic detergent like Tween-20 can help disrupt weak, non-specific hydrophobic interactions while preserving the strong, specific biotin-streptavidin interaction. nih.gov Increasing the salt concentration in the wash buffer can also help reduce non-specific electrostatic interactions. researchgate.net

Use of a Cleavable Linker: The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group in the probe is a hydrazine-cleavable linker. broadpharm.comcd-bioparticles.netvectorlabs.com This feature allows for the specific elution of captured biomolecules from streptavidin beads under mild conditions (e.g., 2% hydrazine). vectorlabs.comiris-biotech.de This is a powerful strategy for enhancing the signal-to-noise ratio, as non-specifically bound proteins that are not covalently linked via the probe will remain on the beads, leading to a purer eluate and lower background in downstream analyses like mass spectrometry.

Signal Amplification and Data Processing: The high efficiency of the picolyl azide-driven click reaction contributes to a stronger specific signal. nih.gov In imaging applications, further enhancement of the signal-to-noise ratio can be achieved through computational methods such as signal averaging or digital smoothing filters, which can reduce random noise while preserving the underlying true signal. libretexts.orglibretexts.org

Ultimately, achieving a high signal-to-noise ratio often requires a multi-pronged approach, combining optimized bioconjugation chemistry with meticulous blocking, washing, and, where applicable, specific elution strategies. researchgate.netbio-techne.com

Future Directions and Emerging Research Avenues

Novel Applications in Advanced Bioorthogonal Chemistry Platforms

The picolyl azide (B81097) moiety of the compound is a key feature for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. acs.org The integrated chelating motif of the picolyl group enhances reaction kinetics, allowing for lower, less toxic concentrations of the copper catalyst, which is crucial for live-cell applications. acs.org Future research is set to expand the utility of this enhanced reactivity in sophisticated, multi-step bioorthogonal platforms.

One emerging area is the development of multi-modal imaging and analysis . Probes like Dde Biotin-PEG4-Picolyl Azide are integral to modular platforms where different functional units can be combined to create probes for coordinated experiments. researchgate.net For instance, a biomolecule of interest could first be tagged using the picolyl azide. Subsequently, the biotin (B1667282) handle allows for immobilization and purification. The cleavable Dde linker then permits the release of the target, which could be further analyzed by mass spectrometry or derivatized with a second bioorthogonal reporter for super-resolution microscopy. This approach enables a multi-faceted analysis of the same sample, providing a more comprehensive understanding of its biological context. researchgate.net

Another promising direction is the use of such probes in dual-labeling experiments . The orthogonality of the CuAAC reaction allows it to be used in concert with other bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) or tetrazine ligations. acs.org This enables researchers to simultaneously label and track two different biomolecules within the same cell, providing insights into their interactions and co-localization. The enhanced kinetics of the picolyl azide is particularly advantageous in these complex experimental setups.

Furthermore, the genetic incorporation of noncanonical amino acids (ncAAs) containing picolyl azide moieties is an advancing frontier. nih.gov This technique allows for the site-specific labeling of proteins, offering a high degree of precision. Future applications could involve incorporating a picolyl azide-containing ncAA into a protein of interest, followed by reaction with an alkyne-functionalized probe. The biotin and cleavable linker components of a complementary reagent would then facilitate the study of this specific protein's interactions and modifications.

Advancements in Cleavable Linker Design for Enhanced Spatiotemporal Control

The Dde group is a hydrazine-labile linker, offering a mild and specific cleavage condition that is orthogonal to many biological systems. While traditionally used for the release of captured biomolecules from streptavidin beads for downstream analysis, future research is exploring the strategic use of such cleavable linkers to achieve a greater degree of experimental control, including spatiotemporal regulation.

Spatiotemporal control in bioorthogonal chemistry often relies on external triggers like light to initiate a reaction at a specific time and location. nih.gov While the Dde linker is not light-activated, its cleavage can be precisely timed by the addition of hydrazine (B178648). This allows for temporally resolved proteomics , where protein interactions can be captured and then released for analysis at specific time points during a biological process. For example, a researcher could study dynamic changes in a protein complex in response to a stimulus, quenching the reaction and capturing the state of the complex at various intervals by affinity purification, followed by the timed release of the captured proteins.

Future advancements may involve the development of new cleavable linkers that respond to a wider range of triggers, including enzymes or specific metabolites. This would allow for cleavage to be localized to specific cellular compartments or tissues where the triggering molecule is present. While Dde itself is cleaved by the exogenous addition of hydrazine, it serves as a blueprint for linkers that can be cleaved with high specificity. The concept of a "traceless" Staudinger ligation, where the linker breaks away leaving no residual atoms, is an area of ongoing research that could be integrated with azide-based probes. acs.orgnih.gov

Moreover, the combination of a cleavable linker with bioorthogonal chemistry opens up possibilities for in situ drug activation and delivery . A prodrug could be attached to a targeting moiety via a Dde-containing linker and a bioorthogonal group. After localization to the target tissue, a secondary molecule could be introduced to cleave the linker and release the active drug, providing both spatial and temporal control over its activity. rsc.org

Development of High-Throughput Methodologies and Automation in Compound Utilization

The demand for analyzing large numbers of samples in proteomics and drug discovery is driving the development of automated, high-throughput workflows. omic.lynih.govnih.gov The tripartite structure of this compound is exceptionally well-suited for integration into such platforms. The biotin tag allows for efficient and selective capture of target molecules on streptavidin-coated magnetic beads or plates, a process that is readily automated. researchgate.netbiorxiv.orgwiley.com

Future research will focus on refining these automated platforms for various "omic" applications. For instance, in chemical proteomics , libraries of small molecule inhibitors can be screened for their protein targets. mq.edu.auacs.org An alkyne-modified inhibitor that binds to its target protein can be subsequently labeled with this compound. Automated affinity purification on streptavidin plates can then enrich these protein-inhibitor complexes from cell lysates in a 96-well or 384-well format. biorxiv.org The subsequent cleavage of the Dde linker allows for the clean release of the captured proteins for identification by mass spectrometry, enabling the rapid profiling of drug targets and off-targets. researchgate.netbiorxiv.org

The integration of data-independent acquisition (DIA) mass spectrometry with these automated affinity capture workflows is a particularly promising avenue. researchgate.netbiorxiv.org This combination increases the throughput and reproducibility of protein quantification, allowing for large-scale, quantitative proteomics studies that were previously unfeasible. researchgate.netbiorxiv.org

Furthermore, the development of novel probes and reagents will continue to enhance these high-throughput systems. This includes the creation of chemical probes for a wider range of protein modifications and the design of new affinity tags and cleavable linkers that are compatible with automation. imperial.ac.ukscienceopen.com The modular nature of compounds like this compound allows for the substitution of its components to tailor it for specific high-throughput applications, such as varying the PEG linker length to optimize capture efficiency or replacing the Dde linker with one that is sensitive to a different cleavage reagent.

Q & A

Q. What is the functional role of each component in Dde Biotin-PEG4-Picolyl Azide?

  • Biotin : Enables high-affinity binding to streptavidin/avidin, facilitating isolation or detection in assays like pull-downs or fluorescence microscopy .
  • PEG4 : Enhances water solubility, reduces steric hindrance, and improves biocompatibility for in vitro and in vivo applications .
  • Dde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl) : A photolabile protecting group that allows orthogonal labeling; it can be selectively removed with hydrazine or light (e.g., 365 nm) without disrupting azide reactivity .
  • Picolyl Azide : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal click chemistry .

Q. How should this compound be stored to ensure stability?

  • Store at -20°C in airtight, light-protected containers. The compound is sensitive to moisture and prolonged exposure to ambient temperatures, which can degrade the azide or Dde groups. Solubilize in anhydrous DMSO or DMF immediately before use .

Q. What experimental controls are critical when using this reagent for protein labeling?

  • Negative controls : Omit the reagent to confirm specificity of streptavidin-based detection.
  • Competition assays : Pre-incubate with free biotin to block streptavidin binding sites.
  • Click chemistry validation : Use a non-reactive alkyne analog to confirm CuAAC/SPAAC specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molecular weights (e.g., vs. 622.74)?

  • Discrepancies arise from structural variations (e.g., presence/absence of Dde or PEG4). Always verify the CAS number (e.g., 2055048-42-3 for the Dde-containing variant) and analyze via mass spectrometry (MS) or NMR to confirm batch-specific molecular weight .

Q. What strategies optimize click chemistry efficiency in live-cell imaging while minimizing copper toxicity?

  • Alternative catalysts : Use BTTAA (tris(benzyltriazolylmethyl)amine) or THPTA ligands to enhance CuAAC efficiency at low copper concentrations (<50 µM).
  • SPAAC : Replace CuAAC with DBCO- or BCN-based reagents for copper-free reactions in sensitive systems .

Q. How can this compound enable sequential, orthogonal labeling in multi-step assays?

  • Step 1 : Label primary targets via CuAAC/SPAAC using the picolyl azide group.
  • Step 2 : Remove Dde with 2% hydrazine (v/v) or UV light, exposing a reactive amine for secondary labeling (e.g., NHS-ester probes). Validate orthogonality by comparing labeling efficiency pre-/post-Dde cleavage .

Q. How do PEG4 linker length and flexibility impact PROTAC design?

  • Flexibility : PEG4’s ethylene oxide chains enhance conformational freedom, improving ternary complex formation between the target protein and E3 ligase.
  • Length : Optimal spacer length (e.g., ~16 atoms in PEG4) balances proximity and steric effects. Validate using truncated PEG variants (e.g., PEG2 vs. PEG8) in degradation assays .

Q. How should researchers address non-specific binding in streptavidin pull-down assays?

  • Pre-blocking : Incubate beads with free biotin (1 mM) for 1 hour prior to sample addition.
  • Wash conditions : Use high-stringency buffers (e.g., 0.1% SDS, 500 mM NaCl) to reduce hydrophobic interactions.
  • Validation : Compare pull-down results with a non-biotinylated azide control .

Methodological Considerations

Q. Designing a dual-labeling workflow for membrane protein studies

  • Step 1 : Label extracellular domains with this compound via SPAAC (using cell-impermeable DBCO probes).
  • Step 2 : Permeabilize cells, remove Dde with hydrazine, and label intracellular targets with fluorophore-conjugated NHS esters.
  • Validation : Use confocal microscopy to confirm spatial separation of labels .

Q. Analyzing biotinylation efficiency and stoichiometry

  • Streptavidin-HRP blot : Quantify band intensity against a biotinylated protein ladder.
  • Mass spectrometry : Identify modification sites and calculate labeling efficiency via peptide mass shifts .

Q. Troubleshooting inconsistent PROTAC activity

  • Linker stability : Test PEG4 integrity via HPLC after prolonged incubation in cell lysate.
  • Ternary complex formation : Use AlphaScreen or SPR to measure binding kinetics between PROTAC, target protein, and E3 ligase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.